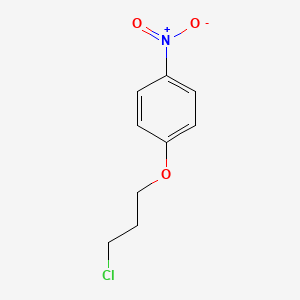

1-(3-Chloropropoxy)-4-nitrobenzene

Description

Contextual Significance of Substituted Nitrobenzene (B124822) Derivatives

Substituted nitrobenzene derivatives are fundamental building blocks in organic synthesis. researchgate.net The nitro group, being strongly electron-withdrawing, significantly influences the reactivity of the aromatic ring. scispace.comlibretexts.org This electronic effect makes the benzene (B151609) ring susceptible to nucleophilic aromatic substitution, a reaction less common for unsubstituted benzene. wikipedia.org This reactivity is harnessed in the synthesis of a diverse range of compounds, including pharmaceuticals, dyes, pesticides, and polymers. researchgate.netnih.gov For instance, chloronitrobenzenes are key precursors in the production of analgesics and other bioactive molecules. nih.gov The transformation of the nitro group itself, most commonly through reduction to an amino group, provides a pathway to anilines, which are also versatile intermediates in the synthesis of complex molecules. mdpi-res.com

Overview of Ether Linkages in Aromatic Systems

Aromatic ethers, compounds featuring an oxygen atom connecting an aromatic ring to another organic group, are prevalent in natural products, pharmaceuticals, and materials science. numberanalytics.com The ether linkage is generally stable but can be cleaved under specific chemical conditions, allowing for further functionalization of the aromatic compound. numberanalytics.com The synthesis of aromatic ethers is most commonly achieved through methods like the Williamson ether synthesis, involving the reaction of an alkoxide with an aryl halide, and the Ullmann ether synthesis, which utilizes a copper catalyst to couple an aryl halide with an alkoxide or phenoxide. numberanalytics.com The presence of an ether group on an aromatic ring influences its electronic properties, typically acting as an ortho- and para-directing group in electrophilic aromatic substitution reactions. numberanalytics.com

Structural Features and Nomenclature of 1-(3-Chloropropoxy)-4-nitrobenzene in Chemical Research

This compound is a specific substituted nitroaromatic ether. Its structure consists of a benzene ring substituted with a nitro group at the para position (position 4) and a 3-chloropropoxy group at position 1. The systematic IUPAC name for this compound is this compound. Other synonyms include p-nitrophenyl 3-chloropropyl ether.

Below is a data table summarizing key structural and physical properties of this compound.

| Property | Value |

| Molecular Formula | C9H10ClNO3 |

| Molecular Weight | 215.63 g/mol |

| CAS Number | 636-93-1 |

This data is compiled from various chemical databases and may vary slightly depending on the source.

Research Landscape and Knowledge Gaps Pertaining to this compound

The research surrounding this compound primarily focuses on its role as a synthetic intermediate. The presence of two reactive sites—the aromatic ring activated by the nitro group and the alkyl chloride in the propoxy chain—makes it a versatile precursor for the synthesis of more complex molecules. For example, the chlorine atom can be displaced by various nucleophiles to introduce new functional groups.

A common synthetic application involves the reaction of this compound with various amines or other nucleophiles. The subsequent reduction of the nitro group to an amine provides a route to a wide range of disubstituted aniline (B41778) derivatives, which are valuable in medicinal chemistry and materials science.

Despite its utility, the published research specifically on this compound itself is somewhat limited. While its synthesis and use as an intermediate are documented in the broader context of synthesizing other target molecules, dedicated studies on its specific reactivity, physical properties, and potential applications are not extensive. Further research could explore its potential as a building block for novel polymers, as a probe for studying enzymatic reactions, or in the development of new analytical reagents. A deeper understanding of its reaction kinetics and the influence of its specific substitution pattern on the reactivity of both the aromatic ring and the alkyl chain would be beneficial for its broader application in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKNDFJBFPOWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474309 | |

| Record name | 1-(3-Chloro-propoxy)-4-nitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79096-54-1 | |

| Record name | 1-(3-Chloro-propoxy)-4-nitro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of 1 3 Chloropropoxy 4 Nitrobenzene

Reactivity of the Nitro Aromatic Moiety

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the benzene (B151609) ring. This deactivating nature makes the aromatic ring less susceptible to electrophilic attack but more prone to nucleophilic substitution under specific conditions. numberanalytics.com The most prominent reaction of the nitro aromatic moiety is its reduction to an amino group, a cornerstone transformation in synthetic organic chemistry. numberanalytics.commasterorganicchemistry.com

Reduction Reactions of the Nitro Group to Amino Functionality

The conversion of the nitro group in 1-(3-chloropropoxy)-4-nitrobenzene to an amino group to form 4-(3-chloropropoxy)aniline is a crucial transformation, as aromatic amines are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. numberanalytics.comjsynthchem.com This reduction can be achieved through various methods, broadly categorized as catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profiles. masterorganicchemistry.comwikipedia.org Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the use of hydrogen gas (H₂) in the presence of the Pd/C catalyst. masterorganicchemistry.com The process is typically carried out in a solvent, and the reaction conditions, such as temperature and pressure, can be adjusted to optimize the reaction rate and selectivity. nih.govgoogle.com For instance, the hydrogenation of similar nitroaromatic compounds has been successfully carried out under mild conditions (30–80 °C, 6 bar). nih.gov The general mechanism of catalytic hydrogenation on a metal surface involves the adsorption of both the hydrogen and the nitro compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the nitro group. masterorganicchemistry.comorientjchem.org

Table 1: Catalytic Hydrogenation of Nitroarenes

| Catalyst | Reducing Agent | General Conditions | Product |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Solvent, variable temperature and pressure | Aromatic Amine |

| Raney Nickel | Hydrogen Gas (H₂) | Solvent, variable temperature and pressure | Aromatic Amine |

| Platinum(IV) Oxide | Hydrogen Gas (H₂) | Solvent, variable temperature and pressure | Aromatic Amine |

This table summarizes common catalytic systems for the reduction of nitroarenes.

Chemical reducing agents offer an alternative to catalytic hydrogenation for the reduction of nitroaromatics. Tin(II) chloride (SnCl₂) in the presence of a strong acid, such as concentrated hydrochloric acid, is a classic and reliable method for this conversion. masterorganicchemistry.comlibretexts.org The reaction is typically carried out by heating the mixture under reflux. libretexts.orgchemguide.co.uk Under these acidic conditions, the initial product is the phenylammonium ion, which is then neutralized with a base, like sodium hydroxide, to liberate the free amine. libretexts.orgchemguide.co.uk This method is known for its effectiveness and can be performed without the need for high-pressure equipment. semanticscholar.org Other metals such as iron (Fe) and zinc (Zn) in acidic media can also be used for the reduction of nitro groups. masterorganicchemistry.com

Table 2: Chemical Reduction of Nitroarenes

| Reducing Agent | Reagent/Conditions | Intermediate (in acidic media) | Final Product (after basic workup) |

|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | Concentrated Hydrochloric Acid (HCl), Heat | Phenylammonium ion | Aromatic Amine |

| Iron (Fe) | Acidic Media (e.g., HCl) | Phenylammonium ion | Aromatic Amine |

| Zinc (Zn) | Acidic Media (e.g., HCl) | Phenylammonium ion | Aromatic Amine |

This table outlines common chemical reagents for the reduction of nitroarenes.

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The exact mechanism can vary depending on the reducing agent and reaction conditions. numberanalytics.com

In a common pathway, the nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O). This is followed by further reduction to a hydroxylamino group (Ar-NHOH). Finally, the hydroxylamino intermediate is reduced to the corresponding amino group (Ar-NH₂). numberanalytics.comnih.gov The formation of these intermediates, such as nitroso and hydroxylamine (B1172632) compounds, is a key aspect of the stepwise reduction process. numberanalytics.com Haber's proposed mechanism for the electrochemical reduction of nitrobenzene (B124822) suggests two main pathways: a direct route involving N-phenylhydroxylamine and an indirect route involving the oxidation of azobenzene. rsc.org

Electrophilic Aromatic Substitution Potentials (Consideration of Deactivating Effects)

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) reactions. msu.edustackexchange.com Its strong electron-withdrawing nature significantly reduces the electron density of the benzene ring, making it much less reactive towards electrophiles compared to benzene itself. msu.edu Furthermore, the nitro group is a meta-director. msu.edulibretexts.org This means that any incoming electrophile will preferentially add to the positions meta to the nitro group.

In the case of this compound, the benzene ring is substituted with both a nitro group and a 3-chloropropoxy group. The ether oxygen of the propoxy group is an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. However, the strong deactivating effect of the nitro group at the para position will dominate the reactivity of the ring. Therefore, electrophilic substitution on this compound would be very difficult to achieve and would require harsh reaction conditions. msu.edulibretexts.org If a reaction were to occur, the incoming electrophile would be directed to the positions ortho to the 3-chloropropoxy group (and meta to the nitro group).

Nucleophilic Aromatic Substitution Potentials

While the electron-withdrawing nitro group deactivates the ring towards electrophilic attack, it activates it for nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comnih.gov This is particularly true when the nitro group is positioned ortho or para to a good leaving group. masterorganicchemistry.com In this compound, there is no leaving group directly attached to the aromatic ring. However, the presence of the strongly deactivating nitro group makes the aromatic ring electron-deficient and thus more susceptible to attack by strong nucleophiles. masterorganicchemistry.com

The mechanism of S_NAr typically involves a two-step addition-elimination process. wikipedia.orglibretexts.org A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In a subsequent step, a leaving group is expelled, restoring the aromaticity of the ring. libretexts.org For this compound, a nucleophilic attack could potentially occur, but it would require a very strong nucleophile and would likely be less facile than in systems with a halogen or other good leaving group directly attached to the ring at a position activated by the nitro group. nih.gov

Reactivity of the Aliphatic Chloropropoxy Chain

The aliphatic portion of this compound contains a terminal chlorine atom, which is a good leaving group in nucleophilic substitution reactions. This feature is central to its use as an alkylating agent. The three-carbon chain also allows for potential elimination and intramolecular cyclization reactions under specific conditions.

The primary reaction pathway for the chloropropoxy chain is the SN2 (bimolecular nucleophilic substitution) reaction. In this process, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a new covalent bond. The presence of the electron-withdrawing p-nitrophenoxy group has a minor inductive effect on the alkyl chain but does not fundamentally alter the classic reactivity of a primary alkyl chloride.

The terminal chlorine atom readily undergoes substitution by various nitrogen-based nucleophiles. Primary and secondary amines, as well as cyclic amines like piperazine (B1678402), are effective nucleophiles for this transformation. These reactions are typically carried out in a polar solvent, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction, which drives the equilibrium toward the product. These reactions are fundamental in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where the piperazine moiety is common.

Table 1: Nucleophilic Substitution with Nitrogen-Containing Nucleophiles

| Reactant | Nucleophile | Typical Conditions | Product |

| This compound | A primary amine (R-NH₂) | Heat, polar solvent (e.g., ACN, DMF), base (e.g., K₂CO₃) | N-alkyl-3-(4-nitrophenoxy)propan-1-amine |

| This compound | Piperazine | Heat, polar solvent (e.g., ACN, DMF) | 1-(3-(4-Nitrophenoxy)propyl)piperazine |

Oxygen-based nucleophiles, particularly in their deprotonated alkoxide or phenoxide forms, can displace the chloride ion in a classic Williamson ether synthesis. Reacting this compound with an alcohol in the presence of a strong base (like sodium hydride) or with a pre-formed sodium alkoxide/phenoxide results in the formation of a new ether linkage. This reaction extends the ether chain of the starting material.

Table 2: Nucleophilic Substitution with Oxygen-Containing Nucleophiles

| Reactant | Nucleophile | Typical Conditions | Product |

| This compound | Sodium phenoxide (NaOPh) | Heat, polar aprotic solvent (e.g., DMF) | 1-(3-Phenoxypropoxy)-4-nitrobenzene |

| This compound | Sodium methoxide (B1231860) (NaOMe) | Heat, methanol (B129727) (solvent and reagent) | 1-(3-Methoxypropoxy)-4-nitrobenzene |

Thiols and their corresponding thiolates are excellent nucleophiles, often more so than their oxygen counterparts (the "alpha effect"). They react efficiently with the primary chloride of this compound to form thioethers (sulfides). The reaction proceeds readily, often under milder conditions than those required for oxygen nucleophiles.

Table 3: Nucleophilic Substitution with Sulfur-Containing Nucleophiles

| Reactant | Nucleophile | Typical Conditions | Product |

| This compound | A thiol (R-SH) | Polar solvent, base (e.g., NaH, K₂CO₃) | 1-(3-(Alkylthio)propoxy)-4-nitrobenzene |

| This compound | Sodium thiophenoxide (NaSPh) | Room temperature, polar solvent (e.g., DMF, EtOH) | 1-(3-(Phenylthio)propoxy)-4-nitrobenzene |

While not a direct reaction of the starting material, this compound is a precursor for intramolecular cyclization following a simple modification. The nitro group can be chemically reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. The resulting intermediate, 4-(3-chloropropoxy)aniline, possesses both a nucleophile (the aniline (B41778) nitrogen) and an electrophilic center (the carbon bearing the chlorine) within the same molecule.

This arrangement is ideal for an intramolecular SN2 reaction. In the presence of a base, the amino group is deprotonated, enhancing its nucleophilicity and facilitating an attack on the terminal carbon of the propoxy chain. This process results in the formation of a new six-membered heterocyclic ring, yielding 3,4-dihydro-2H-1,4-benzoxazine.

In addition to substitution, the chloropropoxy chain can undergo an elimination reaction (dehydrochlorination), typically via an E2 (bimolecular elimination) mechanism. This reaction pathway competes with SN2 reactions and is favored by the use of strong, sterically hindered bases, such as potassium tert-butoxide. The base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), leading to the simultaneous expulsion of the chloride ion and the formation of a double bond. This transformation converts the 3-chloropropoxy group into an allyloxy group, yielding 1-(allyloxy)-4-nitrobenzene.

Table 4: Elimination Reaction of the Chloropropoxy Chain

| Reactant | Reagent | Typical Conditions | Product |

| This compound | Potassium tert-butoxide (t-BuOK) | Heat, THF (solvent) | 1-(Allyloxy)-4-nitrobenzene |

Mentioned Compounds

| Chemical Name |

| This compound |

| 1-(allyloxy)-4-nitrobenzene |

| 1-(3-(Alkylthio)propoxy)-4-nitrobenzene |

| 1-(3-Methoxypropoxy)-4-nitrobenzene |

| 1-(3-Phenoxypropoxy)-4-nitrobenzene |

| 1-(3-(Phenylthio)propoxy)-4-nitrobenzene |

| 1-(3-(4-Nitrophenoxy)propyl)piperazine |

| 3,4-Dihydro-2H-1,4-benzoxazine |

| 4-(3-chloropropoxy)aniline |

| Hydrogen chloride |

| N-alkyl-3-(4-nitrophenoxy)propan-1-amine |

| Piperazine |

| Potassium tert-butoxide |

| Sodium hydride |

| Sodium methoxide |

| Sodium phenoxide |

| Sodium thiophenoxide |

| Tin(II) chloride |

Nucleophilic Substitution Reactions of the Terminal Chlorine Atom

Hydrolysis and Cleavage Reactions of the Ether Linkage

The ether linkage in this compound, while generally stable, can be cleaved under specific and often forcing reaction conditions. The presence of the electron-withdrawing nitro group on the aromatic ring influences the reactivity of the ether bond, making the aryl C-O bond susceptible to nucleophilic attack under certain circumstances. However, the primary mode of cleavage typically involves the aliphatic C-O bond.

Detailed research into the hydrolysis of this specific ether is not extensively documented in publicly available literature. However, general principles of ether cleavage can be applied. Acid-catalyzed hydrolysis would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by water. This process is generally slow and requires high temperatures and strong acids.

More effective cleavage is typically achieved using strong acids in the presence of potent nucleophiles, such as hydrogen halides (HBr or HI), or with the use of Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl ethers. The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion.

| Reagent(s) | Product(s) | Reaction Conditions | Notes |

| HBr/H₂O | 4-Nitrophenol (B140041) and 3-chloro-1-propanol | High temperature, prolonged reaction time | Acid-catalyzed hydrolysis, generally low yielding. |

| BBr₃ | 4-Nitrophenol and 1-bromo-3-chloropropane | Anhydrous solvent (e.g., CH₂Cl₂) | Highly effective for aryl ether cleavage. |

This table represents expected products based on general chemical principles, as specific experimental data for this compound was not available in the surveyed literature.

Multi-step Reaction Sequences and Tandem Reactions

The trifunctional nature of this compound, possessing a reactive chloropropyl group, a nitro group, and an aromatic ring, makes it a valuable precursor in multi-step synthetic sequences. These sequences often involve the sequential modification of these functional groups to build intricate molecular frameworks, including those with pharmaceutical interest.

One common strategy involves the initial reduction of the nitro group to an amine. This transformation dramatically alters the electronic properties of the aromatic ring, making it more susceptible to electrophilic substitution and providing a nucleophilic center for further reactions. The resulting amino compound can then undergo a variety of transformations.

A notable application of this multi-step approach is in the synthesis of heterocyclic compounds, such as quinazolinones. For instance, the reduced amino derivative of this compound can be reacted with a suitable carboxylic acid or its derivative to form an intermediate amide. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, can then furnish the quinazolinone ring system. The chloropropyl side chain can be further modified at various stages of the synthesis to introduce additional diversity.

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent an efficient synthetic strategy. While specific tandem reactions commencing directly from this compound are not widely reported, its derivatives are well-suited for such processes. For example, a derivative where the chloro group has been substituted by a nucleophile containing another reactive site could undergo a tandem nucleophilic substitution-cyclization sequence.

| Starting Material | Key Transformation(s) | Intermediate(s) | Final Product Class |

| This compound | 1. Reduction of nitro group | 4-(3-Chloropropoxy)aniline | Heterocycles (e.g., quinazolinones) |

| 2. Amidation | N-(4-(3-Chloropropoxy)phenyl)amide | ||

| 3. Intramolecular cyclization |

This table illustrates a plausible multi-step synthetic route, as specific examples for this compound were not found in the reviewed literature.

Derivatives and Analogues of 1 3 Chloropropoxy 4 Nitrobenzene

Design and Synthesis of Structural Analogues

The design and synthesis of structural analogues of 1-(3-chloropropoxy)-4-nitrobenzene are primarily achieved through established synthetic methodologies, allowing for precise control over the final molecular architecture.

A common synthetic strategy involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an appropriate haloalkane. To generate analogues with varying alkoxy chain lengths, 4-nitrophenol (B140041) can be reacted with different α,ω-dihaloalkanes (e.g., 1-bromo-2-chloroethane, 1-bromo-4-chlorobutane) in the presence of a base like potassium carbonate. This approach allows for the systematic extension or contraction of the carbon chain separating the aromatic ring from the terminal halogen.

Similarly, the position of the halogen on the alkoxy chain can be altered by selecting isomeric haloalcohols or dihaloalkanes as starting materials. For instance, using 1,2-dichloropropane (B32752) instead of 1,3-dichloropropane (B93676) in the reaction with 4-nitrophenol would result in an analogue with a chlorine atom at the 2-position of the propoxy chain. These modifications can influence the molecule's conformational flexibility and reactivity.

The introduction of additional substituents onto the aromatic ring creates another layer of structural diversity. This is typically accomplished by starting with an already substituted phenol. For example, the synthesis of methoxy-substituted analogues often begins with a methoxynitrophenol. chemicalbook.com

The synthesis of fluoro-substituted analogues follows a similar logic. For instance, 3-chloro-4-fluoro-nitrobenzene can be synthesized from 3,4-dichloronitrobenzene (B32671) by reacting it with potassium fluoride (B91410) in a suitable solvent. prepchem.comgoogle.com The resulting fluoronitrobenzene can then be further functionalized. The synthesis of various fluoronitrobenzene compounds is often achieved through halogen exchange reactions, where a chloro-substituted nitrobenzene (B124822) is converted to its fluoro counterpart using a fluoride salt. google.comgoogle.com The choice of solvent and reaction conditions is critical for achieving high yields. prepchem.com

Table 1: Examples of Synthesized Substituted Nitrobenzene Derivatives

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 2-Methoxy-5-nitrophenol (B41512) | 1-Chloro-3-iodopropane (B107403), K₂CO₃ | 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene chemicalbook.com |

| 3,4-Dichloronitrobenzene | Potassium fluoride, methyl-trioctyl-ammonium chloride, AlCl₃ | 3-Chloro-4-fluoro-nitrobenzene prepchem.com |

This table provides examples of synthetic routes to substituted nitrobenzene derivatives based on available research.

The placement of substituents on the aromatic ring has a profound impact on the molecule's electronic properties and reactivity, a concept known as positional isomerism. libretexts.org A well-documented example is the isomer 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene. chemicalbook.comchemspider.comnih.govuni.lu In this molecule, the methoxy (B1213986) group is positioned ortho to the chloropropoxy chain and meta to the nitro group.

The synthesis of this specific isomer is typically achieved by the alkylation of 2-methoxy-5-nitrophenol with 1-chloro-3-iodopropane or a similar 3-chloropropyl halide in the presence of a base like potassium carbonate. chemicalbook.com The starting 2-methoxy-5-nitrophenol itself can be prepared by the nitration of 2-methoxyphenol.

The positions of the substituents significantly influence the molecule's chemical behavior. The methoxy group, being an electron-donating group, activates the ring towards electrophilic substitution, while the nitro group is strongly deactivating. minia.edu.eglumenlearning.comlibretexts.org The combined electronic effects of these groups, along with the steric hindrance they impose, dictate the regioselectivity of further chemical transformations. For instance, in electrophilic aromatic substitution reactions, the directing effects of the methoxy (ortho, para-directing) and nitro (meta-directing) groups would lead to complex product mixtures, highlighting the importance of positional isomerism in synthetic design. libretexts.orgmsu.edu

Chemical Transformations of Derivatives

The derivatives of this compound are valuable intermediates in organic synthesis, primarily due to the reactivity of the terminal chlorine and the nitro group. These functional groups serve as handles for introducing a wide range of other functionalities.

The chlorine atom on the propoxy chain is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position. For example, reaction with nucleophiles such as amines or thiols can displace the chloride to form new carbon-nitrogen or carbon-sulfur bonds, respectively. This type of reaction is a cornerstone of combinatorial chemistry and is used to generate libraries of compounds for biological screening. The efficiency of these substitution reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts.

The nitro group is one of the most versatile functional groups in aromatic chemistry, and its transformation opens up numerous synthetic pathways. masterorganicchemistry.com The most common modification is the reduction of the nitro group to an amino group (-NH₂). masterorganicchemistry.comresearchgate.net This transformation is a critical step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. lookchem.com

A variety of reducing agents can be employed for this purpose, offering different levels of selectivity and reactivity. masterorganicchemistry.comlookchem.com Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel. masterorganicchemistry.com

Metal/Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). miracosta.edu

Other Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt like nickel(II) acetate (B1210297) or copper sulfate (B86663) can also effectively reduce nitro groups. lookchem.comorientjchem.org Tin(II) chloride is another reagent used for this purpose.

The resulting amino group is a powerful ortho-, para-directing group in electrophilic aromatic substitution, and it can undergo a host of further reactions, including diazotization to form diazonium salts, which are themselves highly versatile intermediates. masterorganicchemistry.comprepchem.com The ability to convert a strongly deactivating nitro group into a strongly activating amino group provides a powerful tool for controlling the outcome of subsequent synthetic steps. masterorganicchemistry.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-bromo-2-chloroethane |

| 1-bromo-4-chlorobutane |

| 1,2-dichloropropane |

| 1,3-dichloropropane |

| 1-Chloro-3-iodopropane |

| 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene |

| 2-methoxyphenol |

| 2-Methoxy-5-nitrophenol |

| 3-chloro-4-fluoro-nitrobenzene |

| 3,4-dichloronitrobenzene |

| 4-nitrophenol |

| Aniline (B41778) |

| Benzene (B151609) |

| Chlorobenzene |

| m-dinitrobenzene |

| Methoxybenzene |

| Methyl benzoate |

| Nitrobenzene |

| Nitrosobenzene |

| Phenol |

| Toluene |

| o-nitrotoluene |

| m-nitrotoluene |

| p-nitrotoluene |

| 2-nitro-4-fluorobenzene |

| 2-nitro-4-fluorobenzoic acid |

| 1,3-diamino-4-nitrobenzene |

| cyanoacetyl chloride |

| 1-amino-3-cyanoacetylamino-4-nitrobenzene |

| 2,4-difluoroaniline |

| 3-chloro-4-fluoroaniline |

| m-aminoacetophenone |

| m-nitroacetophenone |

| 2-(benzyloxy)-1-methoxy-4-nitrobenzene |

| 4-(3-chloro-4-methoxybenzyl)aminophthalazines |

| 4-hydroxypiperidino |

| 4-hydroxymethylpiperidino |

| 4-(2-hydroxyethyl)piperidino |

| 4-oxopiperidino |

| [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile monohydrochloride |

| Zaprinast |

| MY-5445 |

| UK-92480 |

Structure-Reactivity Relationships in Nitroaromatic Ether Systems

The chemical reactivity of this compound and its analogues is fundamentally governed by the intricate interplay of electronic and steric effects originating from its constituent functional groups: the nitro group, the ether linkage, and the aromatic ring. These factors dictate the susceptibility of the molecule to various chemical transformations, most notably nucleophilic aromatic substitution (SNAr).

Electronic Effects:

The reactivity of the benzene ring in these systems is predominantly controlled by the powerful electron-withdrawing nature of the nitro group (-NO2) and the electron-donating character of the alkoxy group (-OR).

Nitro Group (-NO2): As a potent electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. dergipark.org.trlibretexts.org This activation is most pronounced at the ortho and para positions relative to the nitro group. The nitro group withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M), creating a significant electron deficiency. dergipark.org.tr This electron deficiency makes the carbon atoms at the ortho and para positions highly electrophilic and susceptible to attack by nucleophiles. In the case of this compound, the nitro group is para to the ether linkage, which is a common arrangement in reactive nitroaromatic ethers.

The combined influence of a para-nitro group and an alkoxy group leads to a highly polarized aromatic system, primed for nucleophilic attack. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. The presence of a nitro group, particularly at the ortho or para position to the site of nucleophilic attack, is critical as it can effectively delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction. libretexts.org

Steric Effects:

Steric hindrance plays a significant role in the reactivity of nitroaromatic ether systems, influencing the rate and regioselectivity of reactions. researchgate.netdergipark.org.tr

Ortho Substituents: The presence of other substituents on the aromatic ring, particularly at positions ortho to the reacting center, can have a profound steric impact. Bulky ortho groups can impede the approach of a nucleophile, slowing down SNAr reactions. researchgate.net In some cases, severe steric hindrance can force the nitro group to twist out of the plane of the benzene ring. This loss of planarity reduces the resonance interaction between the nitro group and the ring, which in turn can decrease its ability to stabilize the negative charge of the Meisenheimer complex, potentially leading to a lower reaction rate. mdpi.com

Quantitative Structure-Reactivity Relationships (QSAR):

The relationship between the chemical structure and the reactivity of nitroaromatic compounds can be quantified using approaches like the Hammett equation. libretexts.orgwikipedia.org The Hammett equation, in its basic form log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).

Substituent Constant (σ): This value is characteristic of a particular substituent and reflects its electronic effect (both inductive and resonance). Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

Reaction Constant (ρ): This value is characteristic of a particular reaction and indicates its sensitivity to the electronic effects of the substituents. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic aromatic substitution reactions where negative charge builds up in the transition state. wikipedia.org

For instance, studies on the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, a highly activated nitroaromatic ether, have demonstrated a good correlation with Hammett constants, yielding a positive ρ value, confirming the build-up of negative charge in the rate-determining step of the SNAr reaction. researchgate.net

The following table provides Hammett substituent constants for various groups, which can be used to predict their effect on the reactivity of a nitroaromatic ether system.

| Substituent (X) | σ (meta) | σ (para) | Electronic Effect |

| -NO₂ | 0.71 | 0.78 | Strong Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |

| -Cl | 0.37 | 0.23 | Electron-Withdrawing (Inductive) |

| -Br | 0.39 | 0.23 | Electron-Withdrawing (Inductive) |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -OCH₃ | 0.12 | -0.27 | Electron-Donating (Resonance) |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

Data sourced from established chemical literature.

Influence of the Ether Linkage on Reactivity:

The ether linkage itself can be a site of chemical reaction, although the aromatic ring is typically more reactive in these systems. The 3-chloropropoxy chain in this compound introduces another reactive site: the carbon-chlorine bond. This alkyl halide moiety can undergo nucleophilic substitution (SN2) reactions, potentially competing with SNAr at the ring, depending on the reaction conditions and the nature of the nucleophile.

The length and functionality of the alkoxy chain can also be strategically modified to alter the compound's properties. For example, incorporating different functional groups into the chain can change the molecule's solubility, lipophilicity, and potential for further chemical modification.

Advanced Analytical Characterization of 1 3 Chloropropoxy 4 Nitrobenzene and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: In the proton NMR spectrum of 1-(3-Chloropropoxy)-4-nitrobenzene, the aromatic protons are expected to appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring with strong electron-withdrawing (nitro) and electron-donating (alkoxy) groups. The two protons ortho to the nitro group would be the most deshielded (estimated around 8.2 ppm), while the two protons ortho to the alkoxy group would appear further upfield (estimated around 7.0 ppm). The propyl chain protons would present as three distinct signals: a triplet for the methylene (B1212753) group attached to the ether oxygen (O-CH₂), a multiplet for the central methylene group (CH₂), and another triplet for the methylene group bonded to the chlorine atom (CH₂-Cl).

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected for the aromatic carbons and three for the aliphatic propyl chain. The carbon attached to the nitro group (C-NO₂) and the carbon attached to the ether oxygen (C-O) would be the most prominent in the aromatic region, with predictable shifts influenced by their respective substituents.

Analysis of derivatives, such as the biodegradation product 2-amino-5-chlorophenol, demonstrates the utility of NMR in tracking chemical transformations. nih.gov The structural changes, including the reduction of the nitro group and the introduction of a hydroxyl group, lead to significant and predictable shifts in the NMR spectrum, allowing for unambiguous identification of the metabolite.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound and Experimental Data for Related Compounds

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|---|

| This compound | ¹H NMR (Predicted) | CDCl₃ | ~8.2 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.2 (t, 2H, OCH₂), ~3.8 (t, 2H, CH₂Cl), ~2.2 (m, 2H, CH₂) | N/A |

| This compound | ¹³C NMR (Predicted) | CDCl₃ | ~164 (Ar C-O), ~141 (Ar C-NO₂), ~126 (Ar C-H), ~114 (Ar C-H), ~66 (OCH₂), ~41 (CH₂Cl), ~32 (CH₂) | N/A |

| 1-Butoxy-3-nitrobenzene | ¹H NMR | CDCl₃ | 7.81-7.77 (m, 1H), 7.71 (t, 1H), 7.41 (t, 1H), 7.23-7.19 (m, 1H), 4.03 (t, 2H), 1.84-1.77 (m, 2H), 1.57-1.46 (m, 2H), 0.99 (t, 3H) | rsc.org |

| 1-Butoxy-3-nitrobenzene | ¹³C NMR | CDCl₃ | 159.7, 149.2, 129.9, 121.6, 115.5, 108.7, 68.4, 31.0, 19.2, 13.8 | rsc.org |

| 4-Chloronitrobenzene | ¹H NMR | CDCl₃ | 8.18 (d, 2H), 7.53 (d, 2H) | chemicalbook.com |

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by several characteristic absorption bands.

Key expected absorptions include:

Nitro Group (NO₂): Strong, distinct asymmetric and symmetric stretching vibrations, typically appearing around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. This is a hallmark of nitroaromatic compounds. nist.gov

Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

Aromatic C=C: Ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Alkyl C-H: Stretching vibrations just below 3000 cm⁻¹.

C-O-C Ether Linkage: A strong C-O stretching band, typically found in the 1250-1050 cm⁻¹ region.

C-Cl Bond: A stretching vibration in the fingerprint region, usually between 800-600 cm⁻¹.

Data from the NIST WebBook for the precursor 1-chloro-4-nitrobenzene (B41953) confirms the strong nitro group and aromatic absorptions. nist.gov The addition of the 3-chloropropoxy side chain would introduce the characteristic C-H alkane and C-O ether stretches to the spectrum.

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Compound Example | Source |

|---|---|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1530 - 1500 | 1-Chloro-4-nitrobenzene | nist.gov |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1355 - 1335 | 1-Chloro-4-nitrobenzene | nist.gov |

| Ether (Ar-O-R) | C-O Stretch | 1275 - 1200 | This compound (Predicted) | N/A |

| Alkyl Halide (R-Cl) | C-Cl Stretch | 800 - 600 | This compound (Predicted) | N/A |

Mass Spectrometry (ESI-MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₉H₁₀ClNO₃), the calculated monoisotopic mass is approximately 215.03 g/mol . biosynth.com

High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 215, along with an isotope peak at m/z 217 ([M+2]⁺) with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

Common fragmentation pathways for such a molecule would likely involve:

Loss of the chloropropyl side chain.

Cleavage of the ether bond.

Loss of the nitro group (NO₂) or nitric oxide (NO).

In the analysis of biodegradation products of 1-chloro-4-nitrobenzene, such as 2-amino-5-chlorophenol, mass spectrometry was crucial for identification. nih.gov Similarly, the methyl ester of another derivative, 5-chloropicolinic acid, was identified by its molecular ion at m/z = 171. nih.gov

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of synthesized compounds and for analyzing their presence in complex environmental or biological matrices.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. For compounds like this compound, a reverse-phase HPLC method is typically most effective.

A standard method would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar. sielc.com

Mobile Phase: A polar solvent mixture, commonly acetonitrile (B52724) and water. An acid, like phosphoric or formic acid, is often added to improve peak shape. sielc.com

Detection: A UV-Vis or Diode Array Detector (DAD) is highly suitable, as the nitroaromatic chromophore absorbs strongly in the UV region.

Studies on the precursor 1-chloro-4-nitrobenzene demonstrate that this setup provides excellent separation. sielc.com This method can be readily adapted for this compound, where its increased lipophilicity (due to the propyl chain) would result in a longer retention time on a C18 column compared to its precursor under identical conditions. HPLC is also used to monitor reactions and track the formation of derivatives, such as in the biodegradation study of 1-chloro-4-nitrobenzene where it was used to measure substrate depletion and product formation. nih.gov

Table 3: Typical HPLC Parameters for Nitroaromatic Compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 or C18, 3 µm or 5 µm particles | sielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid | sielc.com |

| Detection | UV/Diode Array Detector (DAD) | nih.gov |

| Mode | Reverse Phase (RP) | sielc.com |

Gas Chromatography (GC) Coupled with Various Detectors (e.g., MS, ECD, FID)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. This compound is well-suited for GC analysis. The method is frequently coupled with a mass spectrometer (GC-MS) for definitive identification or with other sensitive detectors.

GC-MS: This combination provides both the retention time from the GC, for initial identification, and the mass spectrum from the MS, for structural confirmation. It is a standard method for the analysis of nitroaromatic compounds in various samples. researchgate.net

GC-ECD: For trace-level analysis, a GC equipped with an Electron Capture Detector (ECD) is exceptionally sensitive. The ECD is highly responsive to electrophilic functional groups, such as the nitro group and the chlorine atom present in this compound. EPA methods for analyzing nitroaromatics often specify the use of GC-ECD due to its high sensitivity. epa.gov

GC-FID: A Flame Ionization Detector (FID) can also be used and provides a response proportional to the number of carbon atoms, making it a robust tool for quantification when coupled with appropriate standards.

Typical GC methods for related nitrochlorobenzenes utilize capillary columns like the DB-5. epa.gov It is important to optimize the temperature program to ensure good resolution from potential impurities or other related compounds in a mixture.

Table 4: Common Gas Chromatography Configurations for Nitroaromatic Analysis

| Technique | Column Type | Detector | Application | Source |

|---|---|---|---|---|

| GC-MS | DB-5 or equivalent | Mass Spectrometer | Identification and Quantification | researchgate.net |

| GC-ECD | Wide-bore capillary | Electron Capture Detector | Trace analysis of halogenated and nitro compounds | epa.gov |

| GC-FID | Wide-bore capillary | Flame Ionization Detector | General quantification | N/A |

Micro-Liquid Chromatography with High-Resolution Mass Spectrometry

No studies detailing the use of µLC-HRMS for the analysis of this compound were found. This technique would be invaluable for separating the compound from complex mixtures and determining its exact mass, which aids in confirming its elemental composition and identifying potential metabolites or degradation products.

Elemental Analysis for Compositional Verification

Specific elemental analysis data (e.g., experimental percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Oxygen) for this compound are not published in available literature. This analysis is crucial for verifying the empirical formula of a synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

There are no published crystal structures for this compound in crystallographic databases. X-ray crystallography would provide definitive information on the three-dimensional arrangement of atoms and molecules in the solid state, confirming its molecular geometry and intermolecular interactions.

Without access to primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry Studies on 1 3 Chloropropoxy 4 Nitrobenzene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the geometry, stability, and reactivity of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31+G(d,p) or 6-311++G(d,p)), are employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netglobalresearchonline.net For aromatic compounds like 1-(3-Chloropropoxy)-4-nitrobenzene, DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In similar nitroaromatic compounds, the presence of the electron-withdrawing nitro group and the ether linkage influences the electron density distribution across the molecule, which is reflected in the shapes and energies of the HOMO and LUMO. globalresearchonline.net The calculated HOMO and LUMO energies are instrumental in showing that charge transfer occurs within the molecule. researchgate.net

| Parameter | B3LYP/6-31+G(d,p) | B3LYP/6-311++G(d,p) |

|---|---|---|

| HOMO Energy (eV) | -7.54 | -7.51 |

| LUMO Energy (eV) | -3.21 | -3.25 |

| Energy Gap (eV) | 4.33 | 4.26 |

Source: Adapted from computational studies on 1,2,3-trichloro-4-nitrobenzene. globalresearchonline.net

Beyond DFT, other computational methods are also valuable. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental data for parametrization. unpatti.ac.idprensipjournals.com While computationally more demanding than DFT, they can provide a different perspective on the electronic structure. For instance, HF calculations have been used alongside DFT to study related molecules like 3-chloro-4-fluoronitrobenzene, with results from both methods being compared to experimental data. prensipjournals.comresearchgate.net

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, though often less accurate, alternative for large molecules or for preliminary investigations. unpatti.ac.id These methods can be useful for exploring potential energy surfaces and predicting trends in a series of molecules. unpatti.ac.id

The study of excited states is crucial for understanding a molecule's response to light, such as in UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) is a common method for calculating excited state energies and predicting electronic absorption spectra. prensipjournals.com

The distribution of electron density in a molecule is key to its chemical behavior. Computational methods can map the molecular electrostatic potential (MESP), which indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). globalresearchonline.net For this compound, the nitro group is strongly electron-withdrawing, leading to a significant polarization of the benzene (B151609) ring.

| Method/Basis Set | Dipole Moment (Debye) |

|---|---|

| B3LYP/6-31+G(d,p) | 3.5103 |

| B3LYP/6-311++G(d,p) | 3.4734 |

Source: Adapted from computational studies on 1,2,3-trichloro-4-nitrobenzene. globalresearchonline.net

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing insights that can be difficult to obtain experimentally.

The synthesis of this compound typically involves the alkylation of 4-nitrophenol (B140041) with 1-bromo-3-chloropropane. Computational modeling can be used to study the mechanism of this SN2 reaction. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined.

Similarly, the reduction of the nitro group to an amino group is a common transformation for nitroaromatic compounds. Theoretical studies can model this reduction process, examining the role of different reducing agents and catalysts. These models can help in understanding the reaction's chemoselectivity and in optimizing reaction conditions.

A key aspect of modeling reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. Computational methods can locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Solvation Effects on Reaction Pathways

The solvent environment plays a critical role in dictating the pathway, rate, and selectivity of chemical reactions involving this compound. Computational studies on similar molecules, such as chloronitrobenzenes, have demonstrated that solvent properties significantly influence reaction outcomes, particularly in processes like the hydrogenation of the nitro group. researchgate.net

Theoretical models, such as those employing continuum solvation models (like PCM or SMD) or explicit solvent molecules in quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to predict these effects. These models calculate the free energy of solvation for different species along a reaction coordinate, providing a quantitative understanding of the solvent's influence. For example, a reaction's energy barrier can be calculated in various solvents to predict which will provide the optimal rate and selectivity.

Table 1: Influence of Solvent Type on Theoretical Reaction Pathways of this compound

| Solvent Type | Representative Solvents | Predicted Effects on Nitro Group Reduction |

|---|---|---|

| Protic | Methanol (B129727), Ethanol | Higher reaction rates, potential for increased hydrodechlorination side reactions. researchgate.net |

| Aprotic Polar | Acetonitrile (B52724), DMSO | Moderate reaction rates, balances solubility and selectivity. |

| Aprotic Nonpolar | Diethyl ether, Toluene | Higher selectivity towards the corresponding aniline (B41778), minimizing dechlorination. researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. biorxiv.orgnih.gov By simulating the motions of atoms and molecules over time, MD provides a detailed picture of dynamic processes, conformational changes, and intermolecular interactions that are not accessible through static modeling alone.

Conformational Analysis of the Chloropropoxy Chain

MD simulations can be employed to explore the conformational landscape of the chloropropoxy chain. By simulating the molecule's dynamics, one can identify the most frequently occurring (and thus, most stable) dihedral angles. The analysis focuses on the torsion angles along the O-C-C-C-Cl backbone. The results of such simulations can be visualized through Ramachandran-like plots, showing the probability distribution of different conformers. This analysis helps to determine whether the chain exists in a more extended, linear conformation or a more compact, folded state.

Table 2: Key Dihedral Angles for Conformational Analysis of the Chloropropoxy Chain

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | Ar-O-C1-C2 | Rotation around the ether linkage, influencing the chain's orientation relative to the benzene ring. |

| τ2 | O-C1-C2-C3 | Rotation within the propyl chain, determining its central bend. |

| τ3 | C1-C2-C3-Cl | Rotation of the terminal chloromethyl group, affecting the accessibility of the chlorine atom. |

Intermolecular Interactions in Condensed Phases

In liquid or solid states, the properties of this compound are governed by a complex network of intermolecular interactions. MD simulations of the molecule in a condensed phase (e.g., a simulation box filled with multiple molecules) can elucidate the nature and strength of these interactions.

Drawing parallels from computational studies on nitrobenzene (B124822) dimers and nitrobenzene-benzene complexes, it is expected that the interactions would be significantly influenced by the nitroaromatic moiety. nih.gov Research shows that despite the presence of a highly polar nitro group, dispersion forces are the dominant stabilizing interaction in the stacking of nitrobenzene rings, favoring a slipped-parallel arrangement over T-shaped or fully eclipsed orientations. nih.gov This is a critical insight, as it suggests that π-π stacking interactions, driven by dispersion, are likely a primary organizing force in the condensed phases of this compound.

Table 3: Principal Intermolecular Interactions for this compound

| Interaction Type | Interacting Moieties | Expected Significance |

|---|---|---|

| Dispersion (π-π Stacking) | Nitrobenzene rings | Dominant; likely leads to slipped-parallel packing. nih.gov |

| Dipole-Dipole | Nitro groups; C-Cl and C-O bonds | Moderate; contributes to the overall cohesive energy. |

| Halogen Bonding | Chlorine atom and nitro group oxygen | Weak; may play a role in specific directional ordering. |

| van der Waals | Alkyl chains | Contributes to general packing and steric effects. |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.org These models are built on the principle that variations in the structure of molecules lead to predictable changes in their chemical behavior. researchgate.net

A hypothetical QSRR study for a series of derivatives of this compound could be developed to predict a specific reactivity parameter, such as the rate constant for a nucleophilic aromatic substitution reaction or the reduction potential of the nitro group. The first step in building a QSRR model is to define a set of molecular descriptors that numerically represent the structural features of the molecules. These descriptors can be calculated using computational chemistry methods.

For this compound and its analogues, relevant descriptors would capture electronic, steric, and hydrophobic properties. For example, the Hammett parameter (σ) of substituents on the benzene ring, the calculated partial charge on the nitro-group nitrogen, the solvent-accessible surface area, and the logarithm of the partition coefficient (logP) could all serve as inputs for the model. Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is then derived that links these descriptors to the observed reactivity. researchgate.net While specific QSRR studies on this exact molecule are not prominent in public literature, the methodology provides a framework for the rational design of new compounds with tailored reactivity.

Table 4: Theoretical Descriptors for a QSRR Model of this compound Derivatives

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Hammett Constant (σ), Partial Atomic Charges, HOMO/LUMO Energies | Electron-donating/withdrawing effects, sites for electrophilic/nucleophilic attack. |

| Steric | Molar Refractivity (MR), van der Waals Volume | Molecular size and shape, steric hindrance at the reaction center. |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Molecular branching and overall topology. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affinity for nonpolar versus polar environments, relevant for phase-transfer reactions. |

Applications As Synthetic Intermediates in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-(3-chloropropoxy)-4-nitrobenzene allows it to be a key component in the synthesis of a variety of complex organic structures. The nitro group and the chloroalkyl chain provide orthogonal reactive sites that can be addressed in a stepwise manner to build molecular complexity.

A primary application of this compound in synthesis is its role as a precursor to the corresponding aromatic amine, 4-(3-chloropropoxy)aniline. The nitro group can be readily reduced to an amino group through various established chemical methods. This transformation is a fundamental step in many synthetic pathways, as aromatic amines are themselves crucial building blocks for a wide array of more complex molecules.

The reduction of nitroarenes is a well-documented process in organic chemistry. ca.govscispace.com Common reagents used for this conversion include metals in acidic media, such as tin and hydrochloric acid, or catalytic hydrogenation. scispace.com For instance, studies on the reduction of similar compounds like 1-chloro-4-nitrobenzene (B41953) have shown that the nitro group can be effectively reduced to an amino group. ca.govresearchgate.netresearchgate.net This reduction can also be achieved with high selectivity in the presence of other functional groups. scispace.com The resulting 4-(3-chloropropoxy)aniline retains the reactive chloropropyl chain, which can be used for subsequent synthetic modifications.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

| Sn / HCl | A classic method using tin metal in the presence of hydrochloric acid. scispace.com |

| NaBH4 / Catalyst | Sodium borohydride (B1222165) in conjunction with a catalyst like Palladium on Carbon (Pd/C). scispace.com |

| Catalytic Hydrogenation | Use of hydrogen gas (H2) with a metal catalyst such as Palladium, Platinum, or Nickel. |

| Zn / NH4Cl | Zinc dust in the presence of ammonium (B1175870) chloride in an aqueous medium. scispace.com |

This table presents common laboratory reagents for the reduction of aromatic nitro groups to amines.

The derivative of this compound, the aromatic amine 4-(3-chloropropoxy)aniline, is a valuable intermediate for the synthesis of various heterocyclic compounds. Heterocycles are a core component of many pharmaceuticals, agrochemicals, and materials.

Quinoline (B57606) Derivatives: Quinolines and their derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities. nih.govnih.gov Several synthetic methods for quinolines, such as the Skraup synthesis and the Pfitzinger reaction, utilize aromatic amines as key starting materials. iipseries.org By first reducing the nitro group of this compound, the resulting amine can be condensed with appropriate reagents to form a quinoline ring system. The retained chloropropoxy side chain offers a handle for further diversification of the quinoline scaffold.

Benzoxazine (B1645224) Derivatives: Benzoxazines are another class of heterocyclic compounds containing both nitrogen and oxygen in their ring structure. organic-chemistry.orgresearchgate.net These compounds have applications in materials science and are found in various biologically active molecules. arkat-usa.orgnih.gov The synthesis of benzoxazines often involves the reaction of a phenolic compound with an amine and formaldehyde, or the cyclization of precursors containing both hydroxyl and amino functionalities on a benzene (B151609) ring. The structure of this compound, after reduction of the nitro group and potential manipulation of the chloropropoxy chain to introduce a hydroxyl group, can be envisioned as a building block for certain benzoxazine derivatives.

The presence of two modifiable functional groups on this compound allows for its use as an intermediate in the synthesis of compounds with a wide range of structural architectures. The nitro group can be converted into other functionalities besides an amine, such as an azide (B81097) or a diazonium salt, which are themselves versatile synthetic intermediates. Simultaneously, the chloroalkoxy chain is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups, such as azides, nitriles, or ethers. This dual reactivity enables the construction of a multitude of structurally diverse molecules from a single starting material.

Contributions to the Synthesis of Specialty Chemicals

By serving as a precursor to complex heterocyclic systems like quinolines and benzoxazines, this compound contributes to the synthesis of specialty chemicals. researchgate.net These classes of compounds are often produced in smaller quantities for high-value applications, including pharmaceuticals, dyes, and specialized polymers. The ability to introduce the specific 3-chloropropoxy ether linkage onto an aromatic ring that also contains a synthetically versatile nitro group makes this compound a valuable starting point for multi-step syntheses aimed at producing novel specialty chemicals.

Use in Multistep Synthesis Pathways

The effective use of this compound is most evident in the context of multistep synthesis, where the sequence of reactions is critical to achieving the desired target molecule. libretexts.orgyoutube.com

The specific arrangement of the chloropropoxy and nitro groups on the benzene ring is strategically important for synthetic planning. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. In contrast, if the nitro group is reduced to an amino group, the resulting aniline (B41778) is strongly activated towards electrophilic substitution, directing incoming groups to the ortho and para positions.

This difference in directing effects allows a synthetic chemist to control the outcome of reactions on the aromatic ring by choosing the order of the synthetic steps. libretexts.org For example, a reaction on the aromatic ring could be performed before or after the reduction of the nitro group to achieve different isomers of a polysubstituted benzene derivative. Furthermore, the chloropropoxy chain provides a site for nucleophilic attack, which is generally unaffected by the reactions occurring on the aromatic ring or at the nitro group. This orthogonality allows for the selective modification of one part of the molecule while leaving the other parts intact, a key principle in designing efficient multistep syntheses. youtube.com

Chemo- and Regioselectivity in Complex Transformations

The strategic manipulation of the reactive centers within this compound is a testament to the power of modern organic synthesis. The primary competing reaction pathways involve nucleophilic substitution at the aliphatic chloride, reduction of the nitro group, and nucleophilic aromatic substitution.

Selective Reduction of the Nitro Group

A common and critical transformation is the selective reduction of the nitro group to an amine, yielding 3-(4-aminophenoxy)propan-1-ol, a precursor for various biologically active compounds. This reduction must be achieved without affecting the chloroalkyl chain. A variety of reducing agents have been shown to be effective for the selective reduction of aromatic nitro compounds. niscpr.res.incalvin.edujsynthchem.comwikipedia.orgscispace.com While specific studies on this compound are not extensively detailed in publicly available literature, the principles of chemoselective nitro group reduction can be applied. Reagents such as sodium borohydride in the presence of a transition metal catalyst like Ni(PPh₃)₄, or catalytic hydrogenation using specific catalysts (e.g., platinum on carbon) under controlled conditions, are known to favor the reduction of the nitro group over the hydrogenolysis of the C-Cl bond. jsynthchem.comwikipedia.org

For instance, the use of hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder has been reported as a method for the rapid and selective reduction of aromatic nitro groups at room temperature, even in the presence of halogens. niscpr.res.in This method's mild conditions and high yields make it a plausible approach for the selective transformation of this compound.

Nucleophilic Substitution at the Chloropropyl Chain

Conversely, the terminal chlorine atom of the propoxy chain can be targeted by nucleophiles without disturbing the nitroaromatic system. This allows for the introduction of a wide array of functional groups. For example, reaction with various primary or secondary amines leads to the formation of N-substituted 3-(4-nitrophenoxy)propan-1-amines. These products can then undergo further transformations, such as the reduction of the nitro group to create more complex diamine structures.

The success of this selective substitution hinges on the greater reactivity of the primary alkyl chloride towards nucleophiles compared to the unactivated aromatic ring. The nitro group, while activating the ring towards nucleophilic aromatic substitution, does not typically interfere with substitution at the remote alkyl halide under standard conditions.

Intramolecular Cyclization Following Selective Transformations

A powerful application of the chemo- and regioselective reactions of this compound is in the synthesis of heterocyclic compounds through intramolecular cyclization. This strategy often involves a two-step process: first, a selective reaction at one of the functional groups, followed by a cyclization event involving the newly introduced functionality and another part of the molecule.

For example, after the selective reduction of the nitro group to an aniline derivative, the resulting amino group can act as an intramolecular nucleophile, attacking the terminal chloride of the propoxy chain to form a nitrogen-containing heterocycle. This type of cyclization is a key step in the synthesis of various fused ring systems.

The following table summarizes the potential selective transformations of this compound and the expected major products based on general principles of organic reactivity.

| Reagent/Condition | Targeted Site | Expected Major Product |

| H₂, Pd/C (controlled) | Nitro group | 3-(4-Aminophenoxy)propan-1-ol |

| NaBH₄, Ni(PPh₃)₄ | Nitro group | 3-(4-Aminophenoxy)propan-1-ol |

| Hydrazine glyoxylate, Zn | Nitro group | 3-(4-Aminophenoxy)propan-1-ol |

| Primary/Secondary Amine | Chloropropyl chain | N-substituted 3-(4-nitrophenoxy)propan-1-amine |

| 1. Selective Reduction; 2. Base | Nitro group, then Chloropropyl chain | Fused N-heterocycle |

The ability to orchestrate these selective reactions underscores the importance of this compound as a versatile building block in advanced organic synthesis, enabling the efficient construction of complex molecular architectures.

Potential Applications in Materials Science and Polymer Chemistry

Integration into Polymer Synthesis as a Monomer or Cross-linking Agent

The bifunctional nature of 1-(3-chloropropoxy)-4-nitrobenzene allows for its potential integration into polymer structures. The terminal chloro- group on the propoxy chain is a reactive site susceptible to nucleophilic substitution reactions. This allows the molecule to be grafted onto existing polymer backbones or to act as a monomer in step-growth polymerization.

Furthermore, the nitro group can be chemically transformed, most commonly through reduction to an amine group (-NH₂). This resulting amino derivative is a classic monomer used in the synthesis of polyamides, polyimides, and polyurethanes. This two-step functionalization makes this compound a precursor to monomers with tailored properties.

While direct use as a primary cross-linking agent is less common, its derivatives can serve this role. For instance, after converting the nitro group to an amine and reacting the chloro- group to introduce another reactive functional group (like an epoxide or another amine), the resulting molecule could effectively link polymer chains, enhancing their mechanical strength and thermal stability. google.com The process of forming cross-linked polymers is crucial for developing materials with high durability and water resistance. google.com

Precursor for Advanced Functional Materials (e.g., Dyes, Pigments)

Historically, nitroaromatic compounds have been fundamental starting materials for the synthesis of azo dyes. ijirset.com The synthesis pathway involves the reduction of the nitro group to an amine (e.g., forming 4-(3-chloropropoxy)aniline). This amine is then diazotized using nitrous acid to form a reactive diazonium salt. The subsequent coupling of this salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, results in the formation of an azo compound, characterized by the -N=N- linkage. researchgate.net

These azo compounds are known for their intense colors, making them suitable for use as dyes and pigments in various industries, including textiles and coatings. ijirset.comresearchgate.net The specific properties of the dye, such as its color, fastness, and solubility, can be fine-tuned by modifying the structure of the coupling component or by further reactions involving the chloropropoxy group of the original molecule. rsc.org The presence of the flexible propoxy chain could also influence the dye's affinity for certain fabrics or polymer matrices.

Table of Related Compounds in Dye Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 4-Nitroaniline | Base for diazotization |

| 3-Chloroaniline | Base for diazotization |

| 2-Aminophenol | Base for diazotization |

Role in the Development of Opto-electronic Materials (if applicable to this class of compounds)

Nitroaromatic compounds are of significant interest in the field of opto-electronics. The strong electron-withdrawing nature of the nitro group, combined with the electron-donating character of the ether oxygen, creates a "push-pull" system across the aromatic ring. This electronic asymmetry can lead to significant second-order nonlinear optical (NLO) properties, which are essential for applications like frequency doubling of laser light and electro-optic switching.

While specific research on this compound for opto-electronic applications is not extensively documented in the provided results, related compounds such as 2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene are listed under categories like "Optical Materials" and "Electronic Materials". bldpharm.comnih.govchemspider.com This suggests that this class of molecules is recognized for its potential in this area. The chloropropoxy chain offers a convenient handle for integrating these chromophores into a polymer matrix, either as a guest-host system or by covalent incorporation, which is crucial for creating stable and processable opto-electronic devices.

Structure-Property Relationships in Material Applications

The properties of materials derived from this compound are directly linked to its molecular structure.

The Nitro Group: This powerful electron-withdrawing group dominates the molecule's electronic properties. It makes the aromatic ring electron-deficient and is the primary source of the potential NLO activity. researchgate.net It also directs the reactivity for its conversion into an amino group, a key step for creating many polymers and dyes. ijirset.com

The Chloropropoxy Chain: This flexible chain serves multiple purposes. It acts as a spacer, separating the functional aromatic core from a polymer backbone or another part of a larger molecule. Its length and flexibility can influence the solubility of the compound and the physical properties (like the glass transition temperature) of polymers it is incorporated into. The terminal chlorine atom is a reactive site for grafting and polymerization through nucleophilic substitution.

The Benzene (B151609) Ring: This provides a rigid aromatic core, contributing to the thermal stability of derived materials. Its planarity is also a key factor in the packing of molecules in the solid state, which can affect the bulk optical and electronic properties. researchgate.net

The interplay between the rigid, electron-poor aromatic core and the flexible, reactive side chain allows for the systematic design of functional materials. By modifying each part of this structure, researchers can control properties such as color, reactivity, thermal stability, and opto-electronic response. researchgate.net

Future Research Directions and Emerging Trends